molecular formula C9H10Cl2 B1587280 1-Chloro-4-(3-chloropropyl)benzene CAS No. 64473-34-3

1-Chloro-4-(3-chloropropyl)benzene

Cat. No.: B1587280
CAS No.: 64473-34-3
M. Wt: 189.08 g/mol
InChI Key: FYUVHLUSUWWUPY-UHFFFAOYSA-N
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Description

1-Chloro-4-(3-chloropropyl)benzene is an organic compound with the molecular formula C9H10Cl2. It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the para position, and a 3-chloropropyl group is attached to the same ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Scientific Research Applications

1-Chloro-4-(3-chloropropyl)benzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of chlorinated compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Used in the manufacture of specialty chemicals and materials.

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(3-chloropropyl)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 1,3-dichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Friedel-Crafts Alkylation:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(3-chloropropyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution: Formation of 1-hydroxy-4-(3-chloropropyl)benzene.

    Oxidation: Formation of 1-chloro-4-(3-chloropropyl)benzoic acid.

    Reduction: Formation of 1-chloro-4-propylbenzene.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(3-chloropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms can act as leaving groups, allowing the compound to participate in various chemical transformations. The pathways involved include the formation of carbocations and subsequent nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-(3-chloropropyl)benzene
  • 1-Chloro-2-(3-chloropropyl)benzene
  • 1-Bromo-4-(3-bromopropyl)benzene

Uniqueness

1-Chloro-4-(3-chloropropyl)benzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The para-substitution of the chlorine atoms provides distinct chemical properties compared to its ortho- and meta-substituted analogs.

Properties

IUPAC Name

1-chloro-4-(3-chloropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUVHLUSUWWUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370902
Record name 1-chloro-4-(3-chloropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64473-34-3
Record name 1-chloro-4-(3-chloropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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